[(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
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Overview
Description
[(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a complex organic compound that belongs to the class of nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate typically involves multi-step organic synthesis. The process may include:
Glycosylation: Attaching the pentofuranosyl group to the purine base.
Phosphorylation: Introducing the phosphonate group.
Protection and Deprotection Steps: Using protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the purine base.
Reduction: Reduction reactions could modify the functional groups attached to the purine.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, methanol, and dichloromethane.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various modified nucleosides or nucleotides.
Scientific Research Applications
Chemistry
Synthesis of Analog Compounds: Used as intermediates in the synthesis of other nucleoside analogs.
Biology
Enzyme Studies: Investigating interactions with enzymes involved in nucleic acid metabolism.
Medicine
Antiviral Agents: Potential use in the development of antiviral drugs.
Anticancer Therapies: Studied for their ability to inhibit cancer cell growth.
Industry
Biotechnology: Applications in the development of diagnostic tools and assays.
Mechanism of Action
The mechanism of action for [(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate would involve its incorporation into nucleic acids or interaction with specific enzymes. This could lead to:
Inhibition of Viral Replication: By interfering with viral DNA or RNA synthesis.
Inhibition of Cancer Cell Growth: By disrupting DNA replication in rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another nucleoside analog used as an antiviral agent.
Gemcitabine: A nucleoside analog used in cancer therapy.
Uniqueness
[(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate may offer unique properties such as increased stability or specificity for certain enzymes, making it a valuable compound for further research and development.
Properties
CAS No. |
66454-80-6 |
---|---|
Molecular Formula |
C13H20N5O7P |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H20N5O7P/c1-5(2)11-16-10(14)7-12(17-11)18(4-15-7)13-9(20)8(19)6(25-13)3-24-26(21,22)23/h4-6,8-9,13,19-20H,3H2,1-2H3,(H2,14,16,17)(H2,21,22,23)/t6-,8-,9-,13-/m1/s1 |
InChI Key |
QGTFQPJASUNCSJ-HTVVRFAVSA-N |
Isomeric SMILES |
CC(C)C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
SMILES |
CC(C)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
CC(C)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Synonyms |
poly(2'-isopropyladenylic acid) |
Origin of Product |
United States |
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